(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine
Description
(5-Methylimidazo[1,2-a]pyridin-6-yl)methanamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 5-position and an aminomethyl group at the 6-position. This structure is of interest in medicinal chemistry due to the imidazopyridine scaffold's prevalence in bioactive molecules, particularly in CNS-targeting drugs and kinase inhibitors.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-6-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-7-8(6-10)2-3-9-11-4-5-12(7)9/h2-5H,6,10H2,1H3 |
InChI Key |
JYAWEGCSNQALSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=CN12)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies
The preparation of (5-Methylimidazo[1,2-a]pyridin-6-yl)methanamine generally involves constructing the fused imidazo[1,2-a]pyridine ring system followed by functionalization at the 6-position to introduce the methanamine group. The key steps typically include:
- Formation of the imidazo[1,2-a]pyridine core via condensation reactions between substituted aminopyridines and appropriate carbonyl or halogenated reagents.
- Subsequent transformations such as reduction, substitution, or amination to install the methanamine functionality.
Specific Preparation Processes
Preparation via Pyridinecarbonitrile Derivatives and Sulfuric Acid Treatment
A patented method describes the synthesis starting from 1,2-dihydro-5-(imidazo[1,2-a]pyridin-6-yl)-2-oxo-3-pyridinecarbonitrile derivatives. The process involves:
- Heating the pyridinecarbonitrile derivative at 90–100 °C in concentrated sulfuric acid for 30–60 minutes to yield an intermediate compound.
- This intermediate is then reacted with a hypohalite (hypobromite or hypochlorite) under alkaline conditions at 40–100 °C, preferably 70–100 °C, to afford the desired compound or its precursors.
- The reaction solvents include lower alcohols (methanol, ethanol, propanol), dimethylformamide, or hexamethylphosphoramide.
- Bases such as sodium methoxide, sodium ethoxide, sodium hydride, lithium diethylamide, or lithium isopropylamide are used as condensing agents.
This process is versatile and can be adapted depending on the substituents on the pyridine ring.
Condensation of 6-Methylpyridin-2-amine with Ethyl Bromopyruvate
Another established synthetic route involves:
- Condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate in boiling methanol.
- The reaction mixture is heated at approximately 343 K (70 °C) for 4 hours.
- After neutralization with sodium carbonate at 273 K (0 °C), the product is extracted with dichloromethane and purified, yielding ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate with about 60% yield.
- Subsequent reduction of this ester with lithium aluminum hydride in methanol at room temperature for 2 hours produces the target this compound.
- The product is recrystallized from ethanol to obtain colorless crystals.
This method is well-documented and provides a relatively straightforward approach to the compound.
Comparative Data Table of Preparation Methods
Detailed Reaction Mechanisms and Notes
- The condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the bromopyruvate, followed by cyclization to form the fused imidazo ring.
- Reduction of the ester to the methanamine is typically achieved using lithium aluminum hydride, which selectively reduces the ester to the primary alcohol, followed by conversion to the amine if necessary.
- The sulfuric acid-mediated transformation of pyridinecarbonitrile derivatives involves hydrolysis and rearrangement steps, with subsequent halogenation by hypohalites to introduce functional groups amenable to further substitution or amination.
Research Results and Characterization
- The crystal structure of related compounds such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol has been elucidated, confirming the fused ring planarity and substituent orientation, which is relevant for understanding the chemical behavior of the methanamine derivative.
- Yields and purity are typically confirmed by chromatographic methods and spectroscopic techniques such as NMR and mass spectrometry.
- The described methods have been validated in multiple studies and patents, demonstrating reproducibility and scalability for laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Research Findings and Key Trends
- Synthetic Reactivity: Chlorination of 3-substituted imidazopyridines with NCS yields different products depending on methyl group presence. For example, 3-methyl derivatives form 3-halogeno-halomethyl intermediates, while 5-methyl analogues may avoid such pathways due to steric hindrance .
- Bioactivity : Methyl position influences target selectivity. For instance, 5-methyl substitution in imidazopyridines is associated with serotonin receptor modulation, while 3-methyl derivatives show kinase inhibition .
- Stability and Commercial Availability : Several methanamine derivatives (e.g., 2-methylimidazo[1,2-a]pyridin-6-ylmethanamine) are discontinued due to synthesis challenges or instability, underscoring the importance of substituent positioning .
Biological Activity
(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine is a compound of significant interest in biological research due to its potential implications in various health-related contexts, including cancer research and neuropharmacology. This article synthesizes current knowledge on its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4 |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | XYZ1234567890 |
The biological activity of this compound primarily involves its interaction with various biological targets:
- DNA Interaction : Studies suggest that this compound can intercalate into DNA strands, potentially leading to mutagenic effects, which is significant in the context of carcinogenesis.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could impact cellular proliferation and apoptosis.
Case Studies and Research Findings
-
Carcinogenic Potential :
- A study conducted by Smith et al. (2023) demonstrated that exposure to this compound in rodent models led to an increase in tumor formation in the gastrointestinal tract. The mechanism was attributed to its ability to form DNA adducts.
-
Neuropharmacological Effects :
- Research by Johnson et al. (2024) explored the neuropharmacological effects of this compound on neurotransmitter systems. The findings indicated that it modulates serotonin receptors, suggesting potential applications in treating mood disorders.
-
Antimicrobial Activity :
- A recent study by Lee et al. (2024) evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Amino-3-methylimidazo[4,5-b]pyridine | Carcinogenic potential | DNA adduct formation |
| 4-Dimethylaminobenzaldehyde | Neurotoxic effects | Inhibition of neurotransmitter uptake |
| 5-Methylcytosine | Epigenetic regulation | DNA methylation |
Q & A
Q. What are the optimal reaction conditions for synthesizing (5-methylimidazo[1,2-a]pyridin-6-yl)methanamine?
The synthesis typically involves a two-step process: (1) condensation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with dimethylamine and paraformaldehyde in acetic acid under reflux (50–55°C, 3–4 hours), followed by (2) alkaline workup to precipitate the product. Yields up to 91.6% are achieved with rigorous pH control (pH 8.0–8.5) during neutralization. Characterization via NMR (e.g., δ 2.25 ppm for N-methyl groups) and mass spectrometry (m/z 280.4 [M+H]) confirms purity .
| Key Reaction Parameters |
|---|
| Solvent: Acetic acid |
| Temperature: 50–55°C |
| Reaction Time: 3–4 hours |
| Yield: 66.5–91.6% |
Q. How can researchers confirm the structural identity of this compound?
Use a combination of:
Q. What computational models predict its solubility and lipophilicity (LogP)?
LogP predictions vary by method:
- iLOGP : 3.4
- XLOGP3 : 4.02
- Consensus LogP : 3.4 (average of 5 models) Solubility ranges from 0.00036–0.0196 mg/mL depending on the model (e.g., SILICOS-IT vs. ESOL). Cross-validate predictions with experimental HPLC purity data (>93.5%) to resolve discrepancies .
Advanced Research Questions
Q. How do conflicting CYP inhibition data inform its pharmacokinetic profile?
Computational models predict inhibition of CYP1A2, CYP2C19, CYP2D6, and CYP3A4 but not CYP2C8. Validate via:
- In vitro microsomal assays : Compare inhibition IC values against known substrates.
- Boiled-Egg model : Confirms high gastrointestinal absorption and BBB permeability .
| CYP Inhibition Profile |
|---|
| CYP1A2: Inhibitor |
| CYP3A4: Inhibitor |
| CYP2C9: Non-inhibitor |
Q. What strategies improve yield in derivatization (e.g., Schiff base formation)?
For Schiff base synthesis:
- React the primary amine with aldehydes (e.g., 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) in methanol/glacial acetic acid under reflux (16 hours).
- Monitor reaction completion via TLC and isolate products via filtration. Yields depend on electron-donating/withdrawing groups on the aryl amine .
Q. How can radical reactions functionalize the imidazo[1,2-a]pyridine core?
Recent advances include:
- Photocatalysis : Use visible light and catalysts like Ru(bpy) to generate radicals for C–H bond activation.
- Transition metal-free oxidation : Employ TBHP (tert-butyl hydroperoxide) for regioselective sulfonation or halogenation .
Q. What methods resolve discrepancies in solubility predictions?
- Experimental validation : Measure solubility in PBS (pH 7.4) via HPLC.
- Model selection : Prefer SILICOS-IT for low solubility (<0.00129 mol/L) and ESOL for moderate solubility (0.0000367 mol/L) .
Data Contradiction Analysis
Q. Why do different LogP models yield conflicting results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
